Cholesteryl palmitate

Übersicht

Beschreibung

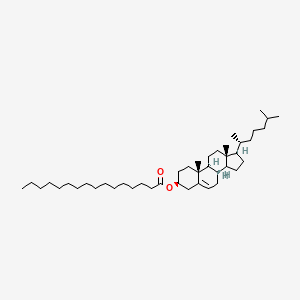

Cholesteryl palmitate is a cholesterol ester formed by the esterification of cholesterol with palmitic acid. It is a white, waxy solid with the molecular formula C43H76O2 and a molecular weight of 625.0623 g/mol . This compound is naturally found in the human body and plays a crucial role in the storage and transport of cholesterol. It is also present in various food products and is used in the cosmetic and pharmaceutical industries.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cholesterylpalmitat kann durch Veresterung von Cholesterin mit Palmitinsäure synthetisiert werden. Eine gängige Methode besteht darin, Cholesterin und Palmitinsäure in Gegenwart eines sauren Katalysators wie Schwefelsäure bei erhöhten Temperaturen (etwa 200 °C) mehrere Stunden lang zu erhitzen . Eine andere Methode beinhaltet die Verwendung von Cholesterylacetat und Methylpalmitat in Gegenwart von Natriumethylat als Katalysator .

Industrielle Produktionsmethoden: In industriellen Anlagen wird Cholesterylpalmitat typischerweise durch Veresterung von Cholesterin mit Palmitinsäure unter Verwendung saurer Katalysatoren hergestellt. Die Reaktion wird in großen Reaktoren unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Cholesterylpalmitat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Cholesterylpalmitat kann in Gegenwart starker Säuren oder Basen hydrolysiert werden, um Cholesterin und Palmitinsäure zu liefern.

Oxidation: Es kann Oxidationsreaktionen eingehen, um oxidierte Cholesterinderivate zu bilden.

Reduktion: Reduktionsreaktionen können Cholesterylpalmitat in die entsprechenden Alkohole umwandeln.

Hauptprodukte, die gebildet werden:

Hydrolyse: Cholesterin und Palmitinsäure.

Oxidation: Oxidierte Cholesterinderivate.

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism and Atherosclerosis

Cholesteryl palmitate plays a crucial role in lipid metabolism, particularly in the context of atherosclerosis. Research indicates that the ratio of this compound to cholesteryl oleate significantly increases during the progression of atherosclerosis. A study utilizing time-of-flight secondary ion mass spectrometry demonstrated that this ratio increased by approximately 99% as atherosclerotic lesions developed in apolipoprotein E knockout mice fed a high-fat diet . Elevated levels of this compound were correlated with increased apoptotic cell numbers within advanced plaques, suggesting its contribution to necrotic core formation in atherosclerotic lesions.

Pulmonary Disease Biomarker

This compound has been identified as a potential prognostic biomarker in diffuse pulmonary diseases. In bronchoalveolar lavage fluid samples from patients with chronic interstitial pneumonia, crystals identified as this compound were present in 26% of cases. The presence of these crystals correlated with higher serum levels of specific biomarkers and lower lung function metrics, indicating that this compound may serve as an important indicator of disease severity and prognosis .

Biochemical Analysis and Lipid Studies

This compound is frequently used as a standard in high-performance liquid chromatography (HPLC) for analyzing lipids in various biological samples. For instance, it has been utilized to assess lipid profiles in cooked ground beef and tissues from rat liver and mouse muscle . Its role as a standard helps ensure accurate quantification and characterization of lipid species in complex biological matrices.

Thermodynamic Studies

The thermodynamic properties of this compound have been extensively studied, revealing insights into its phase behavior. Notable studies have documented the phase transitions of this compound, including enthalpy and entropy changes associated with transitions between crystalline and liquid states . Understanding these properties is essential for applications involving lipid formulations and drug delivery systems.

Materials Science Applications

In materials science, this compound is being explored for its interactions at the cell-material interface. Its properties influence cellular responses to biomaterials used in medical implants and biosensors. Research has shown that surface modifications incorporating this compound can enhance cellular attachment and integration with implants .

Summary Table of Applications

Wirkmechanismus

Cholesteryl palmitate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and palmitic acid, which are then utilized in various metabolic pathways. This compound is also involved in the formation of lipoproteins, which transport cholesterol and other lipids through the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Cholesterylpalmitat ähnelt anderen Cholesterinestern wie Cholesteryloleat und Cholesteryllinoleat. Es ist einzigartig in seiner spezifischen Fettsäurezusammensetzung, die seine physikalischen Eigenschaften und biologischen Funktionen beeinflusst.

Ähnliche Verbindungen:

Cholesteryloleat: Gebildet durch Veresterung von Cholesterin mit Ölsäure.

Cholesteryllinoleat: Gebildet durch Veresterung von Cholesterin mit Linolsäure.

Cholesterylarachidonat: Gebildet durch Veresterung von Cholesterin mit Arachidonsäure

Cholesterylpalmitat ist einzigartig in seinem höheren Schmelzpunkt und seiner Stabilität im Vergleich zu anderen Cholesterinestern, was es besonders nützlich für bestimmte industrielle Anwendungen macht .

Biologische Aktivität

Cholesteryl palmitate (C₄₃H₇₆O₂) is a cholesteryl ester formed by the esterification of cholesterol with palmitic acid. This compound plays a significant role in lipid metabolism and has been implicated in various biological activities, including its involvement in cellular signaling, inflammation, and potential applications in disease biomarkers.

- Molecular Weight : 625.0623 g/mol

- CAS Number : 601-34-3

- IUPAC Name : Cholest-5-en-3-ol (3β)-, hexadecanoate

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Melting Point (T_fus) | 353 K |

| Enthalpy of Fusion | 56.2 kJ/mol |

| Entropy of Fusion | 160.4 J/mol·K |

Biological Activity

This compound primarily serves as an inert storage form of cholesterol within cells and lipoproteins. However, under certain conditions, it can undergo oxidation, leading to the formation of oxidized cholesteryl esters (OxCEs), which exhibit various biological activities.

- Inflammatory Response :

- Cellular Uptake :

- Transport and Storage :

Study on Amniotic Fluid this compound

A study measured this compound levels in amniotic fluid to assess its role in fetal lung maturation during diabetic pregnancies. Elevated levels were associated with improved pulmonary profiles, suggesting a potential biomarker role for this compound in fetal development .

In Vitro Antibacterial Activity

Research has indicated that cholesteryl esters, including this compound, may possess antibacterial properties against various pathogens. In vitro studies demonstrated that these compounds can inhibit both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be fully elucidated .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJQPKLGPMQWBU-JADYGXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889356 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-34-3 | |

| Record name | Cholesteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 77 °C | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.